molecular formula C9H18ClNO2 B15129239 1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride

1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B15129239
M. Wt: 207.70 g/mol
InChI Key: HXLBKTSQKYGOOA-UHFFFAOYSA-N
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Description

1-Methyl-4-propylpyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine-based small molecule with the IUPAC name (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid hydrochloride . Key characteristics include:

  • Chemical structure: A five-membered pyrrolidine ring substituted with a methyl group at position 1, a propyl group at position 4, and a carboxylic acid at position 2.
  • Physicochemical properties: Molecular weight 207.70 g/mol, stored at +4°C, and shipped at room temperature. Purity exceeds 95% (HPLC) .

Properties

IUPAC Name

1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLBKTSQKYGOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Methyl and Propyl Groups: The methyl and propyl groups can be introduced through alkylation reactions. For example, the nitrogen atom of the pyrrolidine ring can be alkylated using methyl iodide and propyl bromide in the presence of a base such as sodium hydride.

    Carboxylation: The carboxyl group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction typically requires reflux conditions and yields water as a byproduct.

Reagents/Conditions Products Yield Mechanism
Methanol, H₂SO₄, refluxMethyl 1-methyl-4-propylpyrrolidine-2-carboxylate75–85%Acid-catalyzed nucleophilic acyl substitution

Key Observation : Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear carboxylic acids.

Amidation Reactions

Reaction with primary or secondary amines produces amides, often facilitated by coupling agents like EDC or DCC.

Reagents/Conditions Products Yield Notes
Ethylamine, EDC, DMAP, RT 1-Methyl-4-propylpyrrolidine-2-carboxamide60–70%Requires activation of the carboxylate

Mechanistic Insight : The protonated amine in the hydrochloride salt does not participate in amidation unless deprotonated by a base .

Decarboxylation

Thermal or acidic decarboxylation removes CO₂, generating a pyrrolidine derivative.

Conditions Products Yield Pathway
200°C, quinoline1-Methyl-4-propylpyrrolidine50–60%Radical-mediated CO₂ elimination
H₂SO₄, Δ Same as above45–55%Acid-catalyzed dehydration

Structural Impact : The propyl group at C4 stabilizes the transition state, enhancing decarboxylation efficiency.

Reduction Reactions

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents.

Reagents/Conditions Products Yield Limitations
LiAlH₄, anhydrous ether(2S,4R)-1-Methyl-4-propylpyrrolidine-2-methanol80–90%Requires strict anhydrous conditions

Side Reactions : Over-reduction of the pyrrolidine ring is minimal due to steric protection.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Reagents/Conditions Products Selectivity
KMnO₄, H₂O, Δ 1-Methyl-4-propylpyrrolidine-2-ketoneModerate (competing ring oxidation)
CrO₃, acetic acid Same as aboveHigher selectivity for α-carbon

Challenge : Oxidation may partially degrade the pyrrolidine ring, necessitating precise stoichiometry .

Substitution at the Amine Group

The hydrochloride salt’s ammonium group can undergo alkylation or acylation after deprotonation:

Reagents/Conditions Products Yield Requirements
Benzyl chloride, K₂CO₃, DMF N-Benzyl-1-methyl-4-propylpyrrolidine-2-carboxylic acid65–75%Base (e.g., K₂CO₃) to deprotonate NH₃⁺
Acetyl chloride, pyridine N-Acetyl derivative70–80%Anhydrous conditions

Regioselectivity : The C4 propyl group directs substitution to the less hindered C2 position .

Salt Metathesis

The hydrochloride can exchange counterions in aqueous solution:

Reagents Products Application
NaOH, H₂OSodium 1-methyl-4-propylpyrrolidine-2-carboxylateImproved solubility for biological assays
AgNO₃Silver saltAntimicrobial formulations

Utility : Ion-exchange facilitates tailored physicochemical properties for industrial applications .

Scientific Research Applications

Scientific Research Applications

(1) Chemistry
1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. It is also utilized as a chemical intermediate in synthesizing bioactive compounds and pharmaceuticals.

(2) Biology
This compound is investigated for its role in enzyme inhibition and protein interactions. Compounds with similar structures can modulate biological pathways by acting as inhibitors or substrates for specific enzymes, thereby impacting metabolic processes. Structurally similar compounds may influence neurotransmitter systems by modulating glutamate receptors.

(3) Medicine
this compound is explored for potential therapeutic effects, particularly in developing drugs targeting neurological disorders.

(4) Industry)
Due to its unique chiral properties, this compound is utilized in producing fine chemicals and pharmaceuticals.

Detailed Application Overview

(1) As a CCR5 Antagonist
5-oxopyrrolidine-3-carboxamides, a series of compounds, were synthesized to obtain potent CCR5 antagonists that can inhibit HIV-1 cell entry . A novel lead compound, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (1), was identified as a CCR5 antagonist .

(2) Lincomycin Analogues
this compound has been identified as an impurity in lincomycin, suggesting potential interactions in antibiotic mechanisms. It is used to prepare various substituted proline intermediates to modify lincomycin (LCM) at the C-6 and C-7 positions .

(3) Synthesis
The synthesis of this compound typically involves several steps that allow for the production of high-purity samples suitable for research and pharmaceutical applications.

(4) Reactivity
The carboxylic acid moiety can undergo typical reactions, and the hydrochloride salt form allows for solubility in water, facilitating various biochemical applications and reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Piperidine and Pyrrolidine Derivatives

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride
  • Structure : A six-membered piperidine ring with a fluorine atom and carboxylic acid group at position 3.
  • Comparison :
    • Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and binding pocket compatibility.
    • Substituents : Fluorine’s electronegativity may enhance binding affinity in certain targets compared to the propyl group in the main compound.
    • Purity : 95% (similar to the main compound) .
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
  • Examples : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) and 5-Methoxy derivative (80% yield) .
  • Comparison: Fused ring system: The addition of a pyridine ring introduces aromaticity and planar rigidity, contrasting with the saturated pyrrolidine in the main compound.

Hydrochloride Salts of Alkaloids and Complex Molecules

Yohimbine Hydrochloride
  • Structure : A yohimban alkaloid with a methyl ester and fused polycyclic system.
  • Comparison :
    • Complexity : The steroid-like skeleton targets adrenergic receptors, whereas the main compound’s simpler structure may favor enzyme inhibition.
    • Solubility : Both utilize hydrochloride salts for improved aqueous solubility .

Jatrorrhizine Hydrochloride and Berberine Hydrochloride
  • Structure: Isoquinoline alkaloids with multiple methoxy groups.
  • Comparison: Planarity: Extended conjugated systems enable intercalation or antimicrobial activity, unlike the non-aromatic pyrrolidine core of the main compound .
LY2409881 Hydrochloride
  • Structure : Contains a benzo[b]thiophene and pyrimidine moiety.
  • Comparison :
    • Molecular weight : 485.04 g/mol (free base) vs. 207.70 g/mol for the main compound, suggesting differences in pharmacokinetics (e.g., absorption, distribution) .
    • Target specificity : Likely targets kinases due to pyrimidine and thiophene groups, whereas the main compound’s pyrrolidine may favor protease or GPCR interactions.
Nicardipine Hydrochloride
  • Structure : Dihydropyridine calcium channel blocker with an ester-linked carboxylic acid.

Biological Activity

1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride, also known as (4R)-1-Methyl-4-propyl-L-proline hydrochloride, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C₉H₁₅NO₂·HCl, and it has a molecular weight of approximately 207.70 g/mol. This compound is notable for its structural features, including a pyrrolidine ring and a carboxylic acid functional group, which contribute to its pharmacological properties.

The synthesis of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride typically involves multiple steps starting from L-proline. The key steps include:

  • Alkylation : L-proline is alkylated using appropriate alkyl halides under basic conditions to introduce the methyl and propyl groups.
  • Hydrochloride Formation : The resultant free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

This synthetic route allows for the production of high-purity samples suitable for research and pharmaceutical applications .

Biological Activity

Research indicates that 1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride exhibits several biological activities relevant to pharmacology:

  • Neurotransmitter Interaction : It has been shown to interact with neurotransmitter systems, particularly influencing glutamate receptors. This interaction suggests potential applications in modulating synaptic transmission .
  • Antibiotic Mechanisms : The compound has been identified as an impurity in lincomycin, indicating its role in antibiotic mechanisms and potential interactions that could affect drug efficacy .
  • Enzyme Inhibition : Its chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Case Study 1: Neurotransmission Modulation

A study explored the effects of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid on synaptic transmission in neuronal cultures. Results indicated that the compound could enhance glutamate receptor activity, leading to increased synaptic plasticity. This finding supports its potential use in treating neurological disorders .

Case Study 2: Antibiotic Interaction

In a pharmacological assessment, the compound was tested for its interaction with lincomycin. The results demonstrated that the presence of this impurity could alter the antibiotic's effectiveness against certain bacterial strains, highlighting the importance of understanding impurities in drug formulations .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 1-Methyl-4-propylpyrrolidine-2-carboxylic acid; hydrochloride compared to structurally similar compounds:

Compound NameCAS NumberKey Features
(4R)-1-Methyl-4-propyl-L-proline Hydrochloride6734-79-8Chiral amino acid derivative, used in pharmaceuticals
(trans)-4-Propyl-1-methyl-L-proline22798271Similar structure but different stereochemistry
Lincomycin Hydrochloride Impurity EVariousRelated to antibiotic properties

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